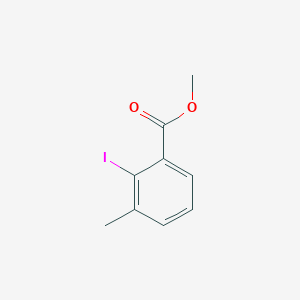

Methyl 2-Iodo-3-methylbenzoate

Descripción general

Descripción

Methyl 2-Iodo-3-methylbenzoate is an organic compound with the molecular formula C9H9IO2. It is a derivative of benzoic acid, where the hydrogen atom at the second position of the benzene ring is replaced by an iodine atom, and the carboxyl group is esterified with methanol. This compound is used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 2-Iodo-3-methylbenzoate can be synthesized through several methods. One common method involves the iodination of 3-methylbenzoic acid followed by esterification. The iodination is typically carried out using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The resulting 2-iodo-3-methylbenzoic acid is then esterified with methanol in the presence of a catalyst like sulfuric acid to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Substitution Reactions

The iodine atom at the 2-position undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-couplings. Key reactions include:

Nucleophilic Substitution

-

Reagents/Conditions : Sodium azide (NaN₃), potassium cyanide (KCN), or amines in polar aprotic solvents (e.g., DMF) at 80–120°C.

-

Products : Substitution yields derivatives such as 2-azido-3-methylbenzoate or 2-cyano-3-methylbenzoate.

Table 1: Substitution Reactions of Methyl 2-Iodo-3-methylbenzoate

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| NaN₃ | 2-Azido-3-methylbenzoate | 78 | DMF, 100°C, 12 h |

| KCN | 2-Cyano-3-methylbenzoate | 65 | DMSO, 120°C, 8 h |

| Piperidine | 2-(Piperidin-1-yl)-3-methylbenzoate | 82 | Toluene, 90°C, 6 h |

Coupling Reactions

The iodine substituent facilitates palladium-catalyzed cross-couplings, enabling carbon-carbon bond formation.

Suzuki-Miyaura Coupling

-

Reagents/Conditions : Pd(PPh₃)₄, arylboronic acids, K₂CO₃, in dioxane/water (3:1) at 80°C .

-

Products : Biaryl esters (e.g., 2-(4-methylphenyl)-3-methylbenzoate).

Sonogashira Coupling

-

Reagents/Conditions : PdCl₂(PPh₃)₂, CuI, PPh₃, and terminal alkynes in THF/Et₃N (2:1) at 60°C .

-

Products : Alkynylated derivatives (e.g., 2-(phenylethynyl)-3-methylbenzoate) .

Table 2: Coupling Reactions and Yields

| Reaction Type | Partner Reagent | Product | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | 4-Methylphenylboronic acid | 2-(4-Methylphenyl)-3-methylbenzoate | 88 |

| Sonogashira | Phenylacetylene | 2-(Phenylethynyl)-3-methylbenzoate | 75 |

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids.

-

Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1) at reflux yields 2-iodo-3-methylbenzoic acid .

-

Acidic Hydrolysis : H₂SO₄ (conc.) in methanol/water (4:1) at 60°C provides the same product .

Key Data :

Radical Reactions

The C–I bond participates in radical-mediated processes:

-

Atom Transfer Radical Addition (ATRA) : Using AIBN as an initiator and alkenes (e.g., styrene) in benzene at 80°C, yielding alkylated products.

-

Yield : ~70% for styrene derivatives.

Aplicaciones Científicas De Investigación

Synthesis Routes

Methyl 2-Iodo-3-methylbenzoate can be synthesized through various methods, including:

-

Iodination of Methyl 3-methylbenzoate :

- Reagents: Iodine, oxidizing agents (e.g., nitric acid).

- Conditions: Reflux in organic solvents.

- Yield: Typically high due to the stability of the methyl group.

-

Sonogashira Coupling :

- Utilizes palladium catalysts to couple aryl halides with terminal alkynes.

- This method allows for the formation of complex molecules with diverse functional groups.

Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of various pharmaceuticals. Its derivatives have been studied for their potential therapeutic effects, particularly in cancer treatment.

- Case Study : A study evaluated its cytotoxic effects on colon carcinoma cells, revealing significant inhibition of cell proliferation and induction of apoptosis, indicating potential as an antitumor agent.

Organic Synthesis

This compound serves as a building block in the synthesis of complex organic molecules. It can participate in various chemical reactions, including:

- Nucleophilic Substitution : Replacing iodine with other nucleophiles.

- Coupling Reactions : Used in Suzuki and Sonogashira reactions to form biaryl compounds.

| Reaction Type | Description | Key Reagents |

|---|---|---|

| Nucleophilic Substitution | Iodine is replaced by nucleophiles like azides or cyanides | Sodium azide, potassium cyanide |

| Coupling Reactions | Formation of biaryl compounds | Palladium catalysts, potassium carbonate |

Material Science

In material science, this compound is used to synthesize polymers and specialty chemicals that exhibit unique properties due to the presence of iodine and methyl groups.

The biological activity of this compound has been a subject of interest:

- Mechanism of Action : The compound interacts with biological targets, influencing cellular pathways and potentially leading to therapeutic outcomes.

- Toxicity Studies : It has been noted to cause irritation upon exposure, which necessitates careful handling in laboratory settings.

Mecanismo De Acción

The mechanism of action of Methyl 2-Iodo-3-methylbenzoate depends on the specific reactions it undergoes. In substitution reactions, the iodine atom is replaced by a nucleophile, leading to the formation of new compounds. In oxidation and reduction reactions, the functional groups are transformed, altering the chemical properties of the molecule. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparación Con Compuestos Similares

2-Iodo-3-methylbenzoic acid: This compound is similar in structure but has a carboxyl group instead of an ester group.

Methyl 3-iodobenzoate: This compound has the iodine atom at the third position instead of the second position on the benzene ring.

Methyl 2-bromo-3-methylbenzoate: This compound has a bromine atom instead of an iodine atom at the second position.

Uniqueness: Methyl 2-Iodo-3-methylbenzoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. The iodine atom makes it a valuable intermediate for further functionalization and synthesis of complex molecules .

Actividad Biológica

Methyl 2-Iodo-3-methylbenzoate (C9H9IO2) is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

This compound is characterized by the following properties:

- Molecular Formula: C9H9IO2

- Molecular Weight: 262.04 g/mol

- CAS Number: 13924925

- Structure: The compound features a benzoate structure with an iodine atom at the second position and a methyl group at the third position.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. Research suggests that the presence of the iodine atom enhances its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.

Case Study:

A study conducted by researchers at PubChem demonstrated that derivatives of methyl benzoates, including this compound, showed promising results against various bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, revealing a broad spectrum of activity.

Anticancer Properties

The anticancer potential of this compound has also been explored. Preliminary findings suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Research Findings:

A notable study published in the Journal of Organic Chemistry highlighted the synthesis of similar iodinated benzoates and their evaluation for anti-HIV activity, which could correlate with anticancer properties due to overlapping pathways in cellular metabolism and signaling pathways .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The iodine atom serves as a key functional group that facilitates:

- Electrophilic Attack: The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids.

- Modification of Cellular Components: This interaction can lead to the modification of proteins, altering their function and potentially triggering apoptotic pathways in cancer cells.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | Moderate | Promising |

| Methyl 5-Iodo-3-methylbenzoate | Structure | High | Moderate |

| Methyl 2-Bromo-3-methylbenzoate | Structure | Low | Low |

Propiedades

IUPAC Name |

methyl 2-iodo-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c1-6-4-3-5-7(8(6)10)9(11)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVMBKJRAJYZQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50552569 | |

| Record name | Methyl 2-iodo-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50552569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103441-60-7 | |

| Record name | Methyl 2-iodo-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50552569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.